molecular formula C9H10N2O B031489 1-EBIO CAS No. 10045-45-1

1-EBIO

Cat. No.: B031489
CAS No.: 10045-45-1
M. Wt: 162.19 g/mol
InChI Key: CXUCKELNYMZTRT-UHFFFAOYSA-N
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Description

1-Ethyl-2-benzimidazolinone, commonly known as EBIO, is a chemical compound that has garnered significant interest in scientific research due to its unique properties and applications. It is a selective activator of certain ion channels, particularly the voltage-gated potassium channel KCNQ2 and calcium-activated potassium channels. This compound is known for its ability to enhance channel conductance, making it a valuable tool in various fields of study .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-EBIO is known to interact with Ca2±activated K+ channels, specifically the intermediate-conductance Ca(2+)-activated K(+) channel (IK-1) or KCa3.1 . It stimulates these channels, leading to a large and sustained trans-epithelial Cl- secretory response . This interaction is crucial in various biochemical reactions.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It induces hyperpolarization to the same magnitude as ACh in aortic value endothelial cells . Furthermore, it has been shown to reverse ischemia-induced cognitive impairment and display neuroprotective effects in ischemia-induced neuronal cell death .

Molecular Mechanism

At the molecular level, 1-Ethylbenzimidazolinone exerts its effects through its interaction with Ca2±activated K+ channels. It activates these channels, leading to a large and sustained trans-epithelial Cl- secretory response . This activation is crucial for its role in various biochemical reactions.

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that this compound has a sustained effect on trans-epithelial Cl- secretory response . This suggests that this compound may have long-term effects on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are limited. It has been shown to reduce swim activity in zebrafish models, suggesting potential dosage-dependent effects .

Metabolic Pathways

Given its role as an activator of Ca2±activated K+ channels, it is likely involved in pathways related to ion transport .

Transport and Distribution

Given its role in ion transport, it is likely that it interacts with transporters or binding proteins related to ion channels .

Subcellular Localization

Given its role in ion transport, it is likely localized to areas of the cell where ion channels are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2-benzimidazolinone typically involves the reaction of o-phenylenediamine with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazolinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of 1-Ethyl-2-benzimidazolinone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial production may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-benzimidazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, while substitution reactions can produce a variety of functionalized benzimidazolinones .

Scientific Research Applications

1-Ethyl-2-benzimidazolinone has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Ethyl-2-benzimidazolinone can be compared with other similar compounds, such as:

The uniqueness of 1-Ethyl-2-benzimidazolinone lies in its selective activation of specific ion channels and its ability to enhance channel conductance without causing significant side effects. This makes it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

3-ethyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-11-8-6-4-3-5-7(8)10-9(11)12/h3-6H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUCKELNYMZTRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70143296
Record name 1-Ethyl-2-benzimidazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10045-45-1
Record name 1-EBIO
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10045-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-2-benzimidazolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-2-benzimidazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethylbenzimidazolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.122
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-ETHYL-2-BENZIMIDAZOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M82W79SS4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

When an equivalent amount of 3-ethyl-2-benzimidazolinone is substituted for 1-ethoxycarbonyl-2H-indazolin-3-one and 2-bromochloroethane is substituted for 1,2-dibromoethane in the procedure of Example 19 using tetrahydrofuran as solvent, 2-(3-ethyl-2,3-dihydro-2-oxo-1H-benzimidazol1-yl)ethyl chloride is isolated after column chromatography (3-ethyl-2-benzimidazolinone, Aldrich, 6%, A).
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Synthesis routes and methods II

Procedure details

To a solution of crude N-ethyl-benzene-1,2-diamine (8.4 g, 62 mmol) in anhydrous tetrahydrofuran (200 mL) was added 1,1′-carbonyldiimidazole (10 g, 62 mmol). The mixture was stirred at room temperature under nitrogen for 12 hours and ethyl acetate (250 mL) followed by a cold 3N aqueous solution of hydrochloric acid (200 mL) were added. The organic layer was separated, dried over sodium sulfate and concentrated in vacuo to afford 1-ethyl-1,3-dihydro-benzimidazol-2-one as a white solid (8.5 g, 69% for three steps). MS (ES) m/z 163.2.
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Synthesis routes and methods III

Procedure details

To a solution of ethylamine in methanol (2.0 M, 150 mL, 300 mmol) was added 1-fluoro-2-nitrobenzene (8 mL, 75.7 mmol). The reaction mixture was placed in a sealed vessel and heated to 55° C. for 15 hours. The solvent was removed in vacuo and residue taken up in ethyl acetate (200 mL), washed with a saturated aqueous sodium bicarbonate solution (80 mL), and dried over anhydrous sodium sulfate (50 g). After removal of solvent, the residue was dissolved in anhydrous THF (150 mL) and to the solution added sodium borohydride (5.8 g, 153 mmol) and 5% palladium on carbon (150 mg). Methanol (25 mL) was then added at room temperature under nitrogen in a dropwise manner. After addition, the reaction mixture was stirred at room temperature for about 30 minutes until the reaction was complete and filtered through a pad of celite. The filtrate was taken up in ethyl acetate (200 mL), washed with a saturated aqueous ammonium chloride solution (80 mL), dried (Na2SO4), and concentrated. The residue was dissolved in anhydrous THF (200 mL) and to the solution was added 1,1′-carbonyldiimidazole (10 g, 62 mmol). The mixture was stirred at room temperature under nitrogen for 12 hours and ethyl acetate (250 mL) and a cold 3N aqueous HCl solution (200 mL) added. The organic layer was separated, dried (Na2SO4), and concentrated to afford 1-ethyl-1,3-dihydro-benzimidazol-2-one as a white solid (8.5g, 69% for three steps). MS (ES) m/z 163.2.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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